6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone
Overview
Description
6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one is 202.110613074 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Activity
6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one and its derivatives have been explored for their potential antihypertensive activities. Studies have shown that certain derivatives, including compounds 16, 19, 24, 30, 39, 42, and 45, exhibit significant antihypertensive effects, as evaluated by non-invasive methods like the Tail Cuff method (Siddiqui, Mishra, & Shaharyar, 2010). Additionally, other derivatives, such as compounds 4e, 4i, and 4k, have shown comparable antihypertensive activity to standard treatments like hydralazine and propranolol (Siddiqui, Mishra, Shaharyar, Husain, Rashid, & Pal, 2011).
Pharmacological Diversity
Pyridazinone derivatives, including 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one, are noted for their presence in various pharmaceuticals and pesticides. These derivatives are components of several marketed selective COX-2 inhibitors and are involved in treatments for pain, inflammation, fever, and other conditions. They are also investigated for potential applications in treating multiple sclerosis, hypertension, Alzheimer's disease, and as inhibitors in cytokine production and transduction (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).
Cancer Research
In cancer research, certain derivatives of 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one, such as DNMDP, have shown potential in inhibiting phosphodiesterases, which in turn facilitates cancer cell killing through interactions with SLFN12 (Lewis et al., 2019).
Solubility and Thermodynamic Behavior
The solubility and thermodynamic behavior of pyridazinone derivatives, including 6-phenyl-4,5-dihydropyridazin-3(2H)-one, have been studied extensively. These compounds have demonstrated weak aqueous solubility, with variations observed in different solvent mixtures like Transcutol and water (Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017).
Anti-inflammatory and Other Biological Activities
Some derivatives of 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for their anti-inflammatory activities. For instance, compounds like 2b, 2d, and 2g have shown promising anti-inflammatory effects in carrageenan-induced rat paw edema models (Bashir et al., 2012).
Properties
IUPAC Name |
3-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-6H,2,7-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNQDHIBLIKEMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401693 | |
Record name | 3(2H)-Pyridazinone, 6-(4-ethylphenyl)-4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55901-91-2 | |
Record name | 3(2H)-Pyridazinone, 6-(4-ethylphenyl)-4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.